3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine
Description
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidin-4-yl group substituted by a 2,5-dichlorophenylsulfonyl moiety. This structure confers unique physicochemical and pharmacological properties. Additionally, structural analogs of this scaffold have demonstrated antifungal and pesticidal activities, suggesting broader therapeutic applications .
Properties
IUPAC Name |
3-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c18-13-4-5-14(19)15(11-13)26(24,25)22-9-6-12(7-10-22)17-21-20-16-3-1-2-8-23(16)17/h1-5,8,11-12H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZXAYMGVTUJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution or other suitable methods. Finally, the dichlorophenylsulfonyl group is attached using sulfonylation reactions, often employing reagents like sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{1-[(2,5-Dichlorophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
mGluR2 Modulators
The target compound belongs to a class of [1,2,4]triazolo[4,3-a]pyridines optimized for mGluR2 modulation. Key analogs include derivatives with varying sulfonyl and aryl substituents. For instance, WO 2015032790 A1 describes analogs with substituted benzylsulfonyl groups, which enhance receptor binding affinity .
Table 1: mGluR2-PAM [1,2,4]Triazolo[4,3-a]pyridine Derivatives
Antifungal Agents
Sulfonyl-containing analogs, such as 8-chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine, exhibit potent antifungal activity against H. maydis (IC₅₀: 76.4%) and R. cerealis (IC₅₀: 78.6%) at 50 µg/mL . The target compound’s dichlorophenyl group may enhance hydrophobicity and membrane penetration compared to mono-halogenated derivatives. Microwave-synthesized derivatives with hydrazone moieties also show activity against Botrytis cinerea, though their substituents differ significantly .
Table 2: Antifungal Activity of Selected Derivatives
Physicochemical and Structural Properties
The target compound’s piperidin-4-yl-sulfonyl group distinguishes it from simpler aryl-substituted analogs. For example, 3-(3,4-dichlorophenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5h) has a melting point of 232–234°C and distinct NMR shifts (¹H: δ 2.39 ppm for CH₃; ¹³C: δ 21.2 ppm for CH₃) . In contrast, the target compound’s bulkier sulfonyl-piperidine group likely increases molecular weight (predicted ~500 g/mol) and reduces solubility compared to methyl-substituted analogs.
Table 3: Physicochemical Comparison of Analogs
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including cyclization and sulfonylation. For example:
- Cyclization : Precursors like hydrazides or mercaptans are reacted with heterocyclic intermediates under reflux conditions using dehydrating agents (e.g., phosphorus oxychloride) to form the triazolopyridine core .
- Sulfonylation : The piperidine moiety is functionalized with a 2,5-dichlorophenylsulfonyl group under controlled pH and temperature to avoid by-products . Yield optimization requires precise stoichiometry, inert atmospheres, and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
Advanced spectroscopic and crystallographic methods are employed:
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions .
- NMR spectroscopy : Assigns proton environments (e.g., piperidine sulfonyl protons at δ 3.5–4.0 ppm) and confirms regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?
Discrepancies may arise from pharmacokinetic variability or model-specific interactions. Methodological solutions include:
- Dose-response normalization : Adjust for metabolic differences between models using allometric scaling .
- Mechanistic cross-validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability assays to isolate target-specific effects .
- Control standardization : Use isogenic cell lines or genetically modified organisms to reduce confounding variables .
Q. How can computational modeling predict binding affinity for target enzymes/receptors?
Integrate:
- Molecular docking : Screen against crystal structures of targets (e.g., kinases, GPCRs) using software like AutoDock Vina to identify key binding motifs (e.g., sulfonyl-piperidine interactions) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
Q. What methodological considerations are critical for SAR studies of triazolopyridine derivatives?
- Systematic substitution : Vary substituents on the piperidine sulfonyl group (e.g., halogen position) and triazolopyridine core to map steric/electronic effects .
- Bioactivity correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) with IC50 values in enzyme assays .
- Metabolic stability screening : Include microsomal incubation assays to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
